molecular formula C10H10F3NO2 B13960355 Ethyl 4-((trifluoromethyl)amino)benzoate

Ethyl 4-((trifluoromethyl)amino)benzoate

Cat. No.: B13960355
M. Wt: 233.19 g/mol
InChI Key: UVALHZODUMBWHB-UHFFFAOYSA-N
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Description

Ethyl 4-((trifluoromethyl)amino)benzoate, with the molecular formula C12H14F3NO2, is a chemical compound utilized in research and development . It belongs to the class of para-aminobenzoic acid (PABA) derivatives, which are recognized as crucial building blocks in the pharmaceutical industry due to their structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . These derivatives are frequently explored for a wide spectrum of biological activities, including potential antimicrobial, anticancer, and anti-Alzheimer's properties, making them valuable scaffolds in medicinal chemistry . The compound features a benzoate ester core and a trifluoromethyl group, a moiety known to enhance the metabolic stability and lipophilicity of molecules, which can be a desirable trait in the design of new bioactive agents . As with many specialized PABA analogs, this ester is intended for use in organic synthesis and drug discovery programs. Researchers are encouraged to investigate its specific mechanism of action and applications further. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 4-(trifluoromethylamino)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-3-5-8(6-4-7)14-10(11,12)13/h3-6,14H,2H2,1H3

InChI Key

UVALHZODUMBWHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification of Para-Aminobenzoic Acid

  • Method: Para-aminobenzoic acid is dissolved in ethanol and reacted with thionyl chloride (SOCl2) as a dehydrating agent. The reaction is conducted at low temperatures (0-50 °C) with slow addition of thionyl chloride, followed by refluxing for several hours (4-10 h) to complete esterification.
  • Purification: After reaction completion, the mixture is cooled, solids are filtered and washed. The product is neutralized using weak bases (e.g., sodium bicarbonate) to pH 7-8, filtered again, washed, and dried.
  • Yields and Purity: Yields are typically high (around 89-93%), with product purity exceeding 99% as confirmed by HPLC. Melting points around 90-91 °C are reported.
  • Representative Data:
Parameter Condition/Value
Para-aminobenzoic acid 274 g
Ethanol 1500-1800 mL
Thionyl chloride (SOCl2) 140-150 mL
Reaction temperature 8-14 °C (addition), reflux 70-78 °C
Reaction time 4-10 hours
Yield 89.4% - 92.7%
Purity (HPLC) 99.7% - 99.9%
Melting point 90-91 °C

Source: Patent CN102311356A

Alternative Esterification and Hydrogenation Route

  • Starting from 4-nitrobenzoic acid, esterification is carried out in the presence of a solid catalyst and a water entrainer under reflux conditions with a water trap to remove water formed during esterification.
  • Subsequent hydrogenation using Pd/C catalyst converts the nitro group to the amino group, yielding ethyl 4-aminobenzoate with high purity (>99.5%) and good yield.
  • This method avoids large amounts of acid waste and allows catalyst and solvent recycling.
  • Reaction conditions include refluxing for 1-6 hours for esterification and hydrogenation at 80-100 °C for 2 hours.
  • The solid catalyst is often a rare-earth oxide such as neodymium sesquioxide.

Source: Patent CN105481707A

Introduction of the Trifluoromethylamino Group

The critical step is the formation of the trifluoromethylamino substituent on the aromatic ring.

One-Pot Synthesis of Trifluoromethyl Amines

  • A one-pot method involves reacting an aryl amine (such as ethyl 4-aminobenzoate) with trifluoromethyl sources such as sodium trifluoromethanesulfinate (CF3SO2Na), triphenylphosphine (PPh3), and chlorodiphenylphosphine (Ph2PCl) in acetonitrile.
  • The reaction is conducted under mild heating (around 50 °C) with the addition of silver fluoride (AgF) to facilitate trifluoromethylation.
  • After stirring for several hours (e.g., 5 h), the reaction mixture is purified by column chromatography to isolate the trifluoromethylamino product.
  • Yields reported are high (up to 90%) with the product isolated as a yellow oil.
  • This method allows direct trifluoromethylation of the amino group without pre-functionalization.

Source: RSC Communications Supplementary Information

Silver-Mediated Trifluoromethylation of Aryldiazonium Salts

  • Aryldiazonium salts derived from ethyl 4-aminobenzoate can be trifluoromethylated using silver-mediated reactions with CF3 sources.
  • The reaction is monitored by ^19F NMR to confirm product formation.
  • This method is less direct and often used for trifluoromethylation of aromatic rings but can be adapted for amino substituents.

Source: ACS Journal Supplementary Information

Summary Table of Key Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Purity (%) Notes
Esterification of p-aminobenzoic acid SOCl2-mediated esterification in ethanol p-aminobenzoic acid, ethanol, SOCl2, 8-14 °C addition, reflux 70-78 °C 89-93 >99 High purity, industrially viable
Esterification + Hydrogenation Reflux with solid catalyst + Pd/C hydrogenation 4-nitrobenzoic acid, ethanol, rare-earth oxide, Pd/C, reflux, 80-100 °C >90 >99.5 Green route, catalyst recyclable
One-pot trifluoromethylation Reaction with CF3SO2Na, PPh3, Ph2PCl, AgF Acetonitrile, 50 °C, 5 h ~90 Not specified Direct trifluoromethylation of amine
Silver-mediated trifluoromethylation Aryldiazonium salt + silver fluoride + CF3 source Aryldiazonium salt, AgF, monitored by ^19F NMR Variable Not specified Alternative method, less common

Additional Notes on Related Chemistry

  • The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation reagents or via radical trifluoromethylation under silver catalysis.
  • Esterification conditions must be carefully controlled to avoid hydrolysis or side reactions, especially when sensitive trifluoromethylamino groups are present.
  • Purification is often achieved via silica gel chromatography or recrystallization, depending on the physical state of the product (oil or solid).
  • Use of inert atmosphere (nitrogen) is common to prevent oxidation or hydrolysis during sensitive steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methyl-substituted benzoates.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS 24676-69-5)

  • Structure: Contains a trifluoroacetyl (CF₃CO-) group instead of trifluoromethylamino (CF₃NH-).
  • Reactivity : The trifluoroacetyl group is more electrophilic due to the electron-withdrawing carbonyl, making it prone to hydrolysis compared to the stable CF₃NH- moiety .
  • Applications : Used in peptide synthesis and as a precursor for fluorinated pharmaceuticals.

Ethyl 4-((4-(trifluoromethyl)phenyl)amino)benzoate

  • Structure: A phenyl ring with a CF₃ group is attached to the amino nitrogen.
  • Electronic Effects: The CF₃ on the phenyl ring creates a conjugated electron-withdrawing effect, reducing the electron density of the amino group compared to direct CF₃ substitution .
  • Synthesis : Achieved via Pd-catalyzed reductive coupling, yielding 29% under optimized conditions .

Ethyl 4-(butyl(trifluoromethyl)amino)benzoate

  • Structure: Features a butyl chain adjacent to the CF₃ group on the amino nitrogen.
  • Reported yields reach 97% using modified amine hydrochlorides and trifluoromethylation agents .

Positional Isomers and Analogous Esters

Ethyl 3-(trifluoromethyl)benzoate (CAS 583-02-8)

  • Structure: CF₃ group at the meta position instead of the para-substituted amino-CF₃.
  • Impact : The meta position reduces steric hindrance but alters electronic interactions, leading to differences in melting points and solubility .

Ethyl 4-(difluoromethyl)benzoate (CAS 25753-16-6)

  • Structure : Difluoromethyl (CHF₂) instead of CF₃.
  • Comparison : CHF₂ is less electron-withdrawing than CF₃, resulting in lower thermal stability and altered reactivity in polymerization reactions .

Functional Group Replacements

Sulfonamide Derivatives (e.g., Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate)

  • Structure: Sulfonyl group replaces the amino-CF₃.
  • Properties : The sulfonamide group enhances hydrogen-bonding capacity, affecting crystallinity and solubility. For example, this derivative is used in crystal engineering due to predictable hydrogen-bonding motifs .

Phenoxyacetyl Derivatives (e.g., Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate)

  • Structure: Bulky phenoxyacetyl substituent.
  • Applications: Common in agrochemicals (e.g., herbicides) due to enhanced binding to plant enzymes. The dichlorophenoxy group increases herbicidal activity compared to CF₃-substituted analogs .

Electronic and Steric Effects

  • Electron-Withdrawing Strength : CF₃ > CHF₂ > COCF₃ > SO₂. This hierarchy influences reaction rates in nucleophilic substitutions and catalytic processes.
  • Lipophilicity: Compounds with CF₃ groups exhibit higher logP values (e.g., Ethyl 4-((trifluoromethyl)amino)benzoate: estimated logP ~2.8) compared to non-fluorinated analogs .

Characterization Techniques

  • Crystallography : SHELX programs are widely used for structure determination. For example, hydrogen-bonding patterns in sulfonamide derivatives are analyzed using SHELXL .
  • Spectroscopy : ¹⁹F NMR is critical for confirming CF₃ incorporation (δ ~-56 ppm for CF₃ groups) .

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